4-(4-Methoxyphenyl)isoquinoline
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Overview
Description
4-(4-Methoxyphenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)isoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form the isoquinoline ring .
Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and selectivity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods provide efficient and scalable routes for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
Scientific Research Applications
4-(4-Methoxyphenyl)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
Medicine: Isoquinoline derivatives are explored for their potential therapeutic effects, including anticancer, antimalarial, and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)isoquinoline involves its interaction with various molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The presence of the methoxy group enhances its binding affinity and specificity. The compound’s effects are mediated through pathways involved in cell signaling, apoptosis, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the methoxy group.
Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
4-(4-Methoxyphenyl)isoquinoline is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities. This modification allows for more diverse applications compared to its analogs .
Properties
CAS No. |
101273-53-4 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-6-12(7-9-14)16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
InChI Key |
MPUAUKGQZBMODE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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